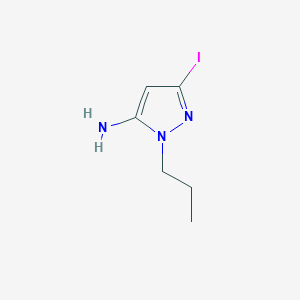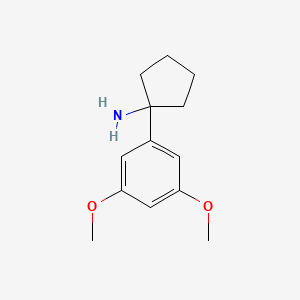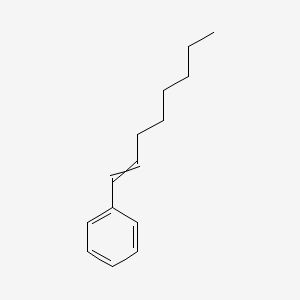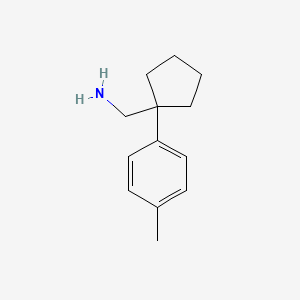
(2S)-2-(2-methoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Methoxyphenyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and piperidine.
Condensation Reaction: The initial step involves a condensation reaction between 2-methoxybenzaldehyde and piperidine in the presence of a suitable catalyst, such as an acid or base.
Reduction: The resulting intermediate is then subjected to reduction using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the desired (S)-2-(2-Methoxyphenyl)piperidine.
Industrial Production Methods
In industrial settings, the production of (S)-2-(2-Methoxyphenyl)piperidine may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic hydrogenation. These methods ensure higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Methoxyphenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain different reduced forms of the compound.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with nucleophiles like halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(2-Methoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenyl)piperidine: Lacks the chiral center, making it a racemic mixture.
2-(2-Hydroxyphenyl)piperidine: Contains a hydroxyl group instead of a methoxy group.
2-(2-Methylphenyl)piperidine: Contains a methyl group instead of a methoxy group.
Uniqueness
(S)-2-(2-Methoxyphenyl)piperidine is unique due to its chiral nature, which can lead to different biological activities compared to its achiral or racemic counterparts. The presence of the methoxy group also imparts distinct chemical reactivity and binding properties.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(2S)-2-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3/t11-/m0/s1 |
Clave InChI |
ZZBFEVGWWXDHPT-NSHDSACASA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@@H]2CCCCN2 |
SMILES canónico |
COC1=CC=CC=C1C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742116.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)
![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
